molecular formula C23H50BrN B14672423 N,N-Dimethyl-N-nonyldodecan-1-aminium bromide CAS No. 41021-21-0

N,N-Dimethyl-N-nonyldodecan-1-aminium bromide

Cat. No.: B14672423
CAS No.: 41021-21-0
M. Wt: 420.6 g/mol
InChI Key: GXSUCIWHFXOZMK-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-nonyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it effective as a disinfectant and antiseptic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-nonyldodecan-1-aminium bromide typically involves the quaternization of N,N-dimethyldodecylamine with nonyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-nonyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides. These reactions are carried out in aqueous or organic solvents at moderate temperatures.

    Oxidation Reactions: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or ketones .

Scientific Research Applications

N,N-Dimethyl-N-nonyldodecan-1-aminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by disrupting the lipid bilayer of microbial cell membranes. This leads to the leakage of cellular contents and eventual cell death. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, causing structural damage and loss of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
  • N-Decyl-N,N-dimethyldecan-1-aminium chloride
  • N,N-Dimethyldodecylamine

Uniqueness

N,N-Dimethyl-N-nonyldodecan-1-aminium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and antimicrobial efficacy compared to shorter-chain quaternary ammonium compounds .

Properties

CAS No.

41021-21-0

Molecular Formula

C23H50BrN

Molecular Weight

420.6 g/mol

IUPAC Name

dodecyl-dimethyl-nonylazanium;bromide

InChI

InChI=1S/C23H50N.BrH/c1-5-7-9-11-13-14-15-17-19-21-23-24(3,4)22-20-18-16-12-10-8-6-2;/h5-23H2,1-4H3;1H/q+1;/p-1

InChI Key

GXSUCIWHFXOZMK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCC.[Br-]

Origin of Product

United States

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